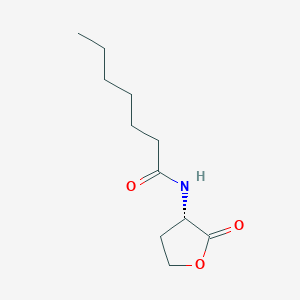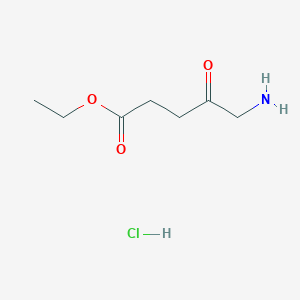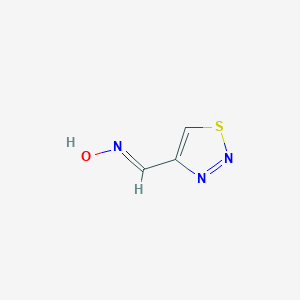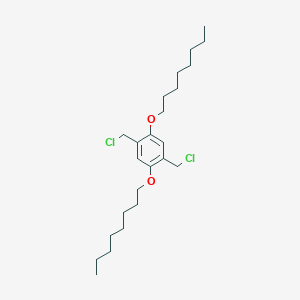
N-Heptanoylhomoserine lactone
Descripción general
Descripción
N-Heptanoylhomoserine lactone is a member of the N-acyl-homoserine lactone family . It is a natural product found in Cronobacter sakazakii and is employed by many Gram-negative bacteria as a signaling substance in chemical communication mechanisms known as quorum sensing .
Molecular Structure Analysis
The molecular formula of N-Heptanoylhomoserine lactone is C11H19NO3 . Its molecular weight is 213.27 g/mol . The IUPAC name is N-[(3S)-2-oxooxolan-3-yl]heptanamide .Aplicaciones Científicas De Investigación
Quorum Sensing
“N-heptanoyl-L-Homoserine lactone” is a small diffusible signaling molecule involved in quorum sensing . Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This molecule plays a crucial role in controlling gene expression and affecting cellular metabolism .
Regulation of Virulence
This molecule has diverse applications, including the regulation of virulence . It helps in coordinating the expression of specific target genes, such as transcriptional regulators belonging to the LuxIR family of proteins .
Infection Prevention
“N-heptanoyl-L-Homoserine lactone” is also involved in infection prevention . By controlling bacterial infections by quenching their quorum sensing systems, it contributes to a promising field of study .
Septicemia in Fish
Another application of this molecule is in the prevention of septicemia in fish . It plays a significant role in maintaining the health of aquatic life .
Bacterial Intercellular Communication
“N-heptanoyl-L-Homoserine lactone” is a member of the N-acyl-homoserine lactone family . These molecules regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella, and are involved in quorum sensing, facilitating cell-to-cell communication among bacteria .
Anti-virulence Drug Development
Bacterial intercellular communication, regulated by molecules like “N-heptanoyl-L-Homoserine lactone”, has become a target for the development of new anti-virulence drugs .
Prevention of Biofilm Formation
Research is being conducted on the role of “N-heptanoyl-L-Homoserine lactone” in the prevention of biofilm formation . Biofilms are a common problem in various industries, and their prevention can lead to significant improvements in efficiency and safety .
Direcciones Futuras
N-Heptanoylhomoserine lactone is a signaling substance in quorum sensing, a mechanism that is crucial for the pathogenicity and symbiotic interactions of bacteria with eukaryotic hosts . Understanding the features of N-Heptanoylhomoserine lactone and its role in quorum sensing could lead to the development of new biotechnological applications .
Propiedades
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZLSDESAOPSZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332084 | |
| Record name | N-Heptanoylhomoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Heptanoylhomoserine lactone | |
CAS RN |
177158-20-2 | |
| Record name | N-Heptanoylhomoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of N-Heptanoylhomoserine lactone in bacteria?
A1: N-Heptanoylhomoserine lactone (C7-HSL) is an acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing [, ]. This chemical communication mechanism allows bacteria to coordinate gene expression based on population density, influencing processes like biofilm formation, virulence factor production, and symbiosis [, , ].
Q2: How does the absolute configuration of N-Heptanoylhomoserine lactone impact its antimicrobial activity?
A2: Research indicates that the naturally occurring (S)-enantiomer of N-Heptanoylhomoserine lactone is generally less active against Gram-positive bacteria like Bacillus cereus, B. subtilis, and Staphylococcus aureus compared to its 3-oxo derivatives []. Interestingly, the non-natural (R)-enantiomer of N-(3-oxo-octanoyl)homoserine lactone displayed comparable activity to the (S)-enantiomer against B. cereus, highlighting the importance of stereochemistry in biological activity [].
Q3: Are there enzymes that can degrade N-Heptanoylhomoserine lactone?
A3: Yes, enzymes called AHL lactonases can degrade AHLs like N-Heptanoylhomoserine lactone by hydrolyzing the lactone ring. One such enzyme, AidC from Chryseobacterium, exhibits high catalytic efficiency (kcat/KM of ~2 × 106 M−1 s−1) for N-Heptanoylhomoserine lactone degradation []. AidC shows stricter substrate selectivity and significantly lower KM values compared to typical AHL lactonases, indicating a stronger binding affinity for its substrates [].
Q4: How does the presence of N-Heptanoylhomoserine lactone influence the production of other AHLs in bacteria?
A4: Studies in Rhizobium leguminosarum revealed that N-Heptanoylhomoserine lactone production, regulated by the cinRI locus, influences the expression of other AHL production loci []. Mutants lacking cinI or cinR, and therefore unable to produce N-Heptanoylhomoserine lactone, showed reduced production of several other AHLs, including N-hexanoyl- and N-octanoyl-l-homoserine lactones []. This suggests a complex regulatory network where N-Heptanoylhomoserine lactone may act as a master regulator for the production of other AHLs.
Q5: Can N-Heptanoylhomoserine lactone be found in environments beyond bacterial cultures?
A5: Yes, N-Heptanoylhomoserine lactone has been detected in activated sludge used for wastewater treatment []. Its presence, along with the activation of a LuxR-based AHL monitor strain, indicates active AHL-mediated gene expression within the sludge microbial community []. This highlights the potential ecological significance of AHL signaling in complex microbial environments.
Q6: Does the presence of N-Heptanoylhomoserine lactone in activated sludge have any functional implications?
A6: Research suggests a link between N-Heptanoylhomoserine lactone and chitinase activity in activated sludge. Addition of N-Heptanoylhomoserine lactone to sludge upregulated chitinase activity, potentially mediated by bacteria like Aeromonas hydrophila, which produce both N-Heptanoylhomoserine lactone and chitinase []. This suggests a role for AHL-mediated quorum sensing in regulating enzymatic activities within the sludge microbial community, potentially influencing nutrient cycling and sludge performance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)


![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)
![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)




![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)